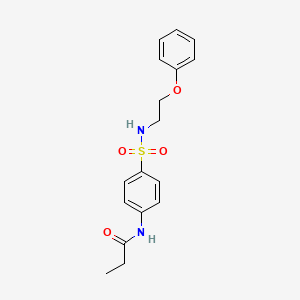
N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide” were not found, a related compound, a series of new N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives, was synthesized using aniline as a starting compound . The newly synthesized compounds were characterized by spectral analysis and evaluated for their antibacterial activity .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide and related compounds have been utilized in the synthesis of novel polymers with enhanced properties. For instance, Mehdipour‐Ataei et al. (2004) synthesized novel thermally stable polyimides using a sulfone ether amide diamine derived from a precursor similar to this compound. These polyimides exhibited excellent thermal stability and mechanical properties, making them suitable for high-performance applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Biochemical Applications
In the biochemical domain, compounds structurally related to this compound have been explored for their potential biological activities. Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamides, starting from a compound akin to this compound, demonstrating effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. This suggests potential applications in designing inhibitors for various enzymes (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Materials Science and Engineering
In materials science, the application of this compound-related compounds extends to the development of advanced materials. Liu et al. (2012) employed sulfonated aromatic diamines, structurally similar to this compound, to prepare novel thin-film composite nanofiltration membranes. These membranes exhibited improved water flux and dye rejection capabilities, highlighting their potential in wastewater treatment and dye separation processes (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Propiedades
IUPAC Name |
N-[4-(2-phenoxyethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-17(20)19-14-8-10-16(11-9-14)24(21,22)18-12-13-23-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYAHPSWNBZLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2735114.png)
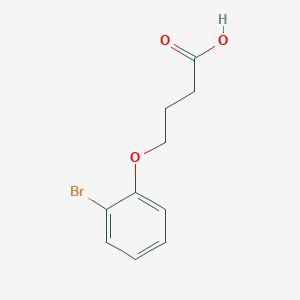
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2735121.png)
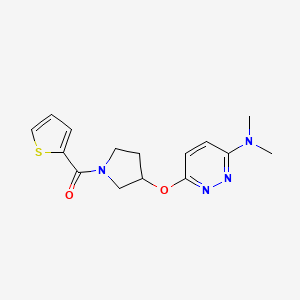
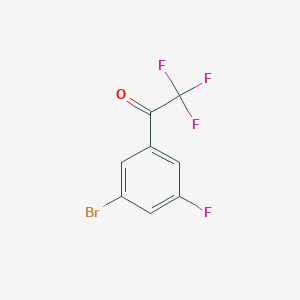
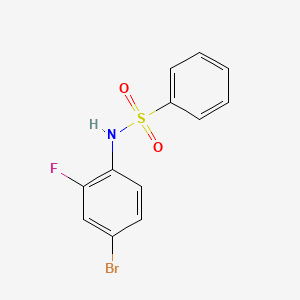
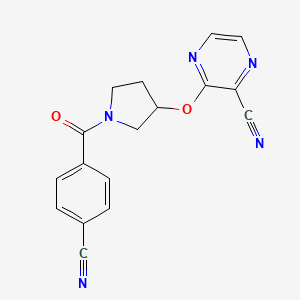

![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)
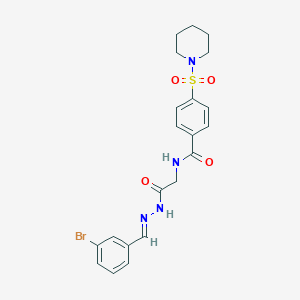
![9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735133.png)
![[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2735134.png)
